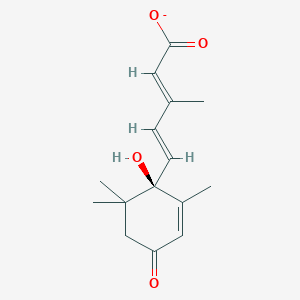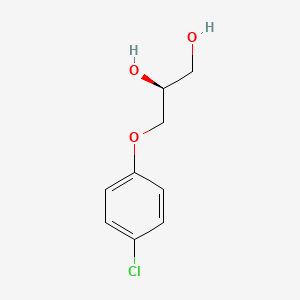
(2S)-3-(4-chlorophenoxy)propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-chlorphenesin is the (S)-enantiomer of chlorphenesin. It is an enantiomer of a (R)-chlorphenesin.
Applications De Recherche Scientifique
Crystallization and Resolution
- Crystallization Features : Studies have shown that compounds similar to (2S)-3-(4-chlorophenoxy)propane-1,2-diol, like 3-(2,6-dimethoxyphenoxy)propane-1,2-diol, undergo spontaneous resolution and can be resolved into enantiomers by preferential crystallization. This highlights its potential in applications requiring specific enantiomeric forms (Bredikhin et al., 2017).
Synthesis and Chemical Properties
- Stereospecific Synthesis : Research indicates that derivatives of (2S)-3-(4-chlorophenoxy)propane-1,2-diol can be synthesized stereospecifically from different starting materials, showcasing its versatility in synthetic chemistry (Aktaş et al., 2015).
Applications in Drug Precursors
- Precursors for Chiral Drugs : Certain derivatives of (2S)-3-(4-chlorophenoxy)propane-1,2-diol act as valuable precursors for popular chiral drugs like propranolol and pindolol, indicating its significance in pharmaceutical synthesis (Bredikhin et al., 2013).
Crystal Structure Analysis
- Crystallographic Studies : Studies on compounds similar to (2S)-3-(4-chlorophenoxy)propane-1,2-diol provide insights into their crystal structures, aiding in the understanding of their physical properties and potential applications in material science (Obregón-Mendoza et al., 2015).
Environmental Applications
- Biodegradation in Groundwater : Related compounds, like 1,2-dibromoethane, have been studied for their aerobic biodegradation in groundwater, suggesting potential environmental applications for (2S)-3-(4-chlorophenoxy)propane-1,2-diol and its derivatives (Hatzinger et al., 2015).
Polymer Chemistry
- Synthesis of Graft Copolymers : Research into the synthesis of polymers and copolymers using similar diols shows potential applications of (2S)-3-(4-chlorophenoxy)propane-1,2-diol in polymer chemistry (Tezuka & Araki, 1993).
Propriétés
Numéro CAS |
80117-05-1 |
|---|---|
Nom du produit |
(2S)-3-(4-chlorophenoxy)propane-1,2-diol |
Formule moléculaire |
C9H11ClO3 |
Poids moléculaire |
202.63 g/mol |
Nom IUPAC |
(2S)-3-(4-chlorophenoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H11ClO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2/t8-/m0/s1 |
Clé InChI |
MXOAEAUPQDYUQM-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=CC=C1OC[C@H](CO)O)Cl |
SMILES |
C1=CC(=CC=C1OCC(CO)O)Cl |
SMILES canonique |
C1=CC(=CC=C1OCC(CO)O)Cl |
Autres numéros CAS |
80117-05-1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



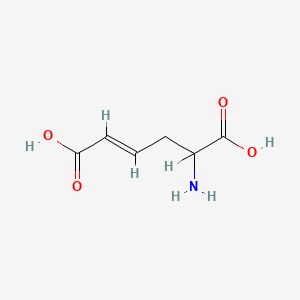
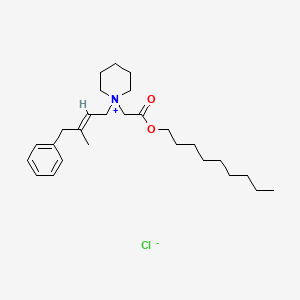
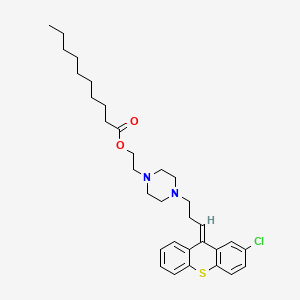
![1H-Pyrazolo[3,4-b]quinoxaline](/img/structure/B1235557.png)
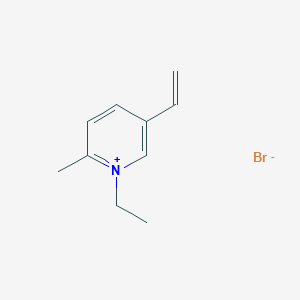
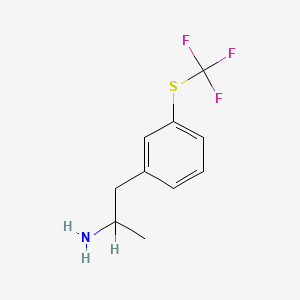
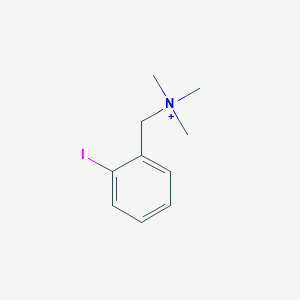
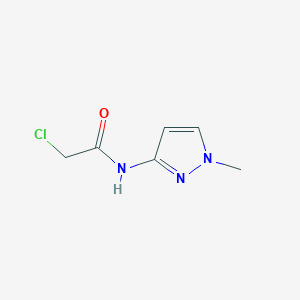
![[4-(Phenylmethyl)-2,3-dihydro-1,4-benzothiazin-6-yl]-(1-piperidinyl)methanone](/img/structure/B1235562.png)
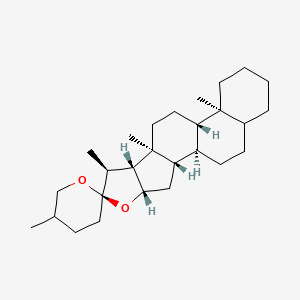
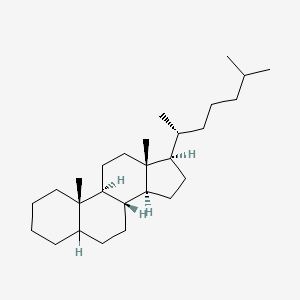
![3,4-dimethoxy-N-[(E)-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methylideneamino]benzamide](/img/structure/B1235567.png)
![(1R,9R,10S)-6-chloro-12-methyl-2-oxa-12,15-diazatetracyclo[7.5.3.01,10.03,8]heptadeca-3(8),4,6-trien-16-one](/img/structure/B1235570.png)
